molecular formula C7H11Br B8067124 (1R,2R,4S)-2-bromobicyclo[2.2.1]heptane CAS No. 2566-14-5

(1R,2R,4S)-2-bromobicyclo[2.2.1]heptane

Cat. No.: B8067124
CAS No.: 2566-14-5
M. Wt: 175.07 g/mol
InChI Key: QXYOAWHKJRWNID-RRKCRQDMSA-N
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Description

(1R,2R,4S)-2-Bromobicyclo[2.2.1]heptane, also widely known as exo-2-Bromonorbornane (CAS 2566-14-5 / 2534-77-2), is a high-purity bicyclic organic compound supplied for advanced chemical research and development . This compound features a bromine substituent in the exo configuration on the rigid norbornane framework, a structure that imparts distinct reactivity and is highly valuable for studying reaction mechanisms, particularly nucleophilic substitution and elimination reactions . The well-defined stereochemistry and rigid geometry of this building block enhance stereochemical control in synthetic pathways, facilitating the construction of complex molecules for applications in pharmaceutical and agrochemical development . Researchers utilize this compound as a key intermediate in various synthetic transformations. Its physical properties include a predicted density of 1.464 g/cm³ and a predicted boiling point of 183.8 °C at 760 mmHg . The compound is characterized by a molecular formula of C7H11Br and a molecular weight of 175.07 g/mol . This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,4S)-2-bromobicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYOAWHKJRWNID-RRKCRQDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@H]2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279524
Record name (1R,2R,4S)-2-Bromobicyclo[2.2.1]heptane
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Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-14-5, 2534-77-2
Record name (1R,2R,4S)-2-Bromobicyclo[2.2.1]heptane
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Record name (1R,2R,4S)-2-Bromobicyclo[2.2.1]heptane
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Record name Exo-2-bromonorbornane
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Synthetic Methodologies for 1r,2r,4s 2 Bromobicyclo 2.2.1 Heptane and Analogues

Direct Bromination and Related Halogenation Approaches

Direct bromination methods offer a straightforward route to brominated bicyclo[2.2.1]heptanes. However, controlling the stereoselectivity of these reactions can be complex due to the inherent reactivity of the norbornane (B1196662) scaffold.

Electrophilic Bromination of Unsaturated Precursors

The electrophilic addition of bromine to unsaturated precursors, such as bicyclo[2.2.1]heptene (norbornene), is a common method for introducing bromine into the bicyclic system. The stereochemical outcome of this reaction is influenced by the steric hindrance of the bicyclic structure. The attack of the electrophile typically occurs from the less hindered exo face of the double bond. rsc.org This initial attack can lead to the formation of a bromonium ion, which is then opened by a bromide ion.

The reaction of norbornene with bromine can yield a complex mixture of products, including the kinetically controlled exo,syn- and exo,anti-dibromides, as well as rearranged products. researchgate.net For instance, the electrophilic bromination of bicyclo[2.2.1]heptene can lead to the formation of exo-2, syn-7-dibromonorbornane and other isomers. The formation of these products can be rationalized by the initial exo-attack of bromine, followed by either direct nucleophilic attack or rearrangement of the intermediate carbocation.

In a related context, the electrophilic bromination of bicyclo[3.2.0]hept-2-en-6-ones results in the high-yield formation of the corresponding 2-exo-bromo-3-endo-substituted bicycloheptanones. rsc.org This stereospecificity is attributed to the preferential formation of the bromonium ion on the exo-face of the cyclopentene (B43876) ring. rsc.org While not directly leading to the target compound, this demonstrates the general preference for exo attack in related bicyclic systems.

PrecursorReagentProduct(s)Key Observation
Bicyclo[2.2.1]hepteneBr₂Mixture of dibromides (e.g., exo,syn- and exo,anti-isomers)Predominant exo attack of the electrophile. rsc.orgresearchgate.net
Bicyclo[3.2.0]hept-2-en-6-oneBr₂2-exo-bromo-3-endo-substituted bicycloheptanoneStereospecific formation of the exo-bromo product. rsc.org

Radical Bromination Pathways

Radical bromination of the saturated bicyclo[2.2.1]heptane offers an alternative route to introduce a bromine atom. The stability of the resulting radical intermediate plays a crucial role in determining the regioselectivity of the reaction. Radical monobromination of bicyclo[2.2.1]heptane preferentially occurs at the C2 position. stackexchange.com The formation of a radical at the bridgehead (C1 or C4) is energetically unfavorable due to the increased angular strain in the planar radical intermediate. stackexchange.com

The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for this transformation. researchgate.net This approach avoids the use of elemental bromine and can offer different selectivity profiles. The reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom by a bromine radical, followed by the reaction of the resulting bicyclic radical with a bromine source. The stereochemical outcome at the C2 position can lead to a mixture of exo and endo isomers.

Stereoselective and Enantioselective Synthesis Strategies

To overcome the selectivity issues of direct bromination, various stereoselective and enantioselective methods have been developed. These strategies often employ chiral auxiliaries or catalysts to control the formation of the desired stereoisomers.

Asymmetric Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for constructing the bicyclo[2.2.1]heptane skeleton with control over its stereochemistry. wiley-vch.delibretexts.org By using a chiral dienophile or a chiral Lewis acid catalyst, it is possible to achieve high levels of enantioselectivity in the cycloaddition of cyclopentadiene (B3395910). wiley-vch.deacs.org

For the synthesis of brominated norbornane derivatives, a bromo-substituted dienophile can be employed in a Diels-Alder reaction with cyclopentadiene. The stereochemistry of the resulting adduct is determined by the endo rule and the facial selectivity imposed by the chiral element. While specific examples leading directly to (1R,2R,4S)-2-bromobicyclo[2.2.1]heptane are not abundant in readily available literature, the principle is well-established. The subsequent removal of any activating groups and saturation of the double bond would yield the target compound.

A sequential Diels-Alder reaction/rearrangement sequence has been developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes. acs.org When the initial Diels-Alder reaction is catalyzed by a chiral Lewis acid, the bicyclic products can be obtained with high enantiomeric ratios. acs.org

DieneDienophileCatalyst/AuxiliaryProduct TypeEnantiomeric Excess (ee)
CyclopentadieneMethacroleinChiral Boron ComplexBicyclo[2.2.1]heptene derivativeup to 97% wiley-vch.de
2,3-Disubstituted 1,3-butadieneα,β-Unsaturated AldehydeChiral Lewis AcidFunctionalized Bicyclo[2.2.1]heptaneup to 96.5:3.5 er acs.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are frequently used to induce stereoselectivity in the synthesis of bicyclic compounds. wikipedia.org Oppolzer's camphorsultam is a well-known chiral auxiliary that has been successfully applied in asymmetric Diels-Alder reactions. wikipedia.orgorgsyn.org The sultam is attached to the dienophile, and its rigid chiral structure directs the approach of the diene, leading to a highly diastereoselective cycloaddition.

The general strategy involves the acylation of the chiral auxiliary with a suitable dienophile precursor, followed by the Diels-Alder reaction with cyclopentadiene. After the cycloaddition, the auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched product. While the direct synthesis of this compound using this method would require a specifically designed bromo-substituted dienophile, the principle has been widely demonstrated for other substituted norbornenes.

Chiral AuxiliaryReaction TypeKey Feature
Oppolzer's CamphorsultamDiels-Alder ReactionHigh diastereoselectivity in the formation of the bicyclic adduct. wikipedia.orgorgsyn.org
Evans OxazolidinonesDiels-Alder ReactionFormation of chelated intermediates that control facial selectivity.

Catalytic Enantioselective Routes

The development of catalytic enantioselective methods provides a more atom-economical approach to chiral bicyclic compounds. Chiral Lewis acids and organocatalysts have been shown to be effective in promoting highly enantioselective Diels-Alder reactions. wiley-vch.deresearchgate.net

Chiral Lewis acids, often derived from metals like aluminum, titanium, or boron complexed with chiral ligands, can activate the dienophile and create a chiral environment for the cycloaddition. wiley-vch.de This approach has been used to synthesize a variety of chiral norbornene derivatives with excellent enantioselectivities. acs.org

Organocatalysis has also emerged as a powerful tool for the enantioselective functionalization of bicyclic systems. For instance, chiral phosphoric acids have been used to catalyze the ring-opening of meso-epoxides to afford 2-azabicyclo[2.2.1]heptanes with high yields and excellent enantioselectivities. researchgate.net While this example does not directly produce the target bromo-derivative, it highlights the potential of organocatalysis in creating chiral bicyclic structures that could be further elaborated.

Catalyst TypeReactionSubstrate(s)Outcome
Chiral Lewis Acid (Boron-based)Diels-AlderCyclopentadiene, MethacroleinHigh enantioselectivity (up to 97% ee). wiley-vch.de
Chiral Phosphoric AcidRing-opening of meso-epoxidemeso-EpoxideHighly enantioselective formation of 2-azabicyclo[2.2.1]heptane derivatives. researchgate.net

Chemical Resolution Techniques for Bicyclic Bromides

The separation of a racemic mixture of bicyclic bromides, such as (±)-2-bromobicyclo[2.2.1]heptane, into its constituent enantiomers is a critical process for obtaining enantiomerically pure material. This process, known as chiral resolution, leverages the conversion of the enantiomeric pair into diastereomers, which possess different physical properties and can thus be separated. libretexts.orgdalalinstitute.com

One of the most established methods is diastereomeric salt formation . wikipedia.org This technique is applicable when the racemic mixture contains an acidic or basic functional group. For precursors to bicyclic bromides, such as a carboxylic acid-functionalized bicyclo[2.2.1]heptane, a racemic mixture of the acid can be treated with an enantiomerically pure chiral base, for instance, an alkaloid like brucine (B1667951) or a chiral amine like (R)-1-phenylethylamine. libretexts.org This reaction produces a mixture of two diastereomeric salts, for example, (R)-acid·(R)-base and (S)-acid·(R)-base. libretexts.org These diastereomeric salts have different solubilities, allowing one to be selectively crystallized from the solution. libretexts.orglibretexts.org After separation by filtration, the pure diastereomeric salt is treated with a strong acid to break the salt linkage, regenerating the enantiomerically pure carboxylic acid and the resolving agent. The resolved acid can then be converted to the target bromide.

Enzymatic kinetic resolution represents a highly effective alternative, particularly for precursors like racemic bicyclo[2.2.1]heptan-2-ol. In this method, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic substrate at a much faster rate than the other. For instance, a lipase (B570770) can be used to acylate the alcohol with an acyl donor. One enantiomer of the alcohol is converted to its ester, while the other remains largely unreacted. The resulting mixture of the ester and the unreacted alcohol can then be separated using standard chromatographic techniques. Subsequent hydrolysis of the ester yields the other enantiomer of the alcohol.

Chiral column chromatography is a direct method for separating enantiomers. The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). youtube.com The enantiomers interact differently with the CSP, leading to different retention times, and thus they elute from the column at different times, allowing for their separation. youtube.com While effective, this method is often more expensive and may be better suited for analytical purposes or smaller-scale preparative separations.

Resolution TechniquePrincipleTypical Application for Bicyclic PrecursorsSeparation Method
Diastereomeric Salt Formation Conversion of enantiomers into diastereomeric salts with different physical properties using a chiral resolving agent. libretexts.orgwikipedia.orgRacemic bicyclic carboxylic acids or amines.Crystallization. libretexts.org
Enzymatic Kinetic Resolution Enzyme-catalyzed selective reaction of one enantiomer, leaving the other unreacted.Racemic bicyclic alcohols.Chromatography to separate the product from unreacted starting material.
Chiral Column Chromatography Differential interaction of enantiomers with a chiral stationary phase. youtube.comDirect separation of racemic bicyclic bromides or their precursors.High-Performance Liquid Chromatography (HPLC).

Derivatization from Other Bicyclo[2.2.1]heptane Scaffolds

The synthesis of this compound can be efficiently achieved by modifying other readily available bicyclo[2.2.1]heptane frameworks. The key is to employ reactions that proceed with high stereocontrol to install the bromine atom at the C-2 position with the desired exo configuration and to ensure the correct absolute stereochemistry of the entire scaffold (1R, 2R, 4S).

A common strategy involves the stereoselective functionalization of a bicyclic alkene, such as a derivative of bicyclo[2.2.1]hept-5-ene. For instance, starting from a chiral precursor like ethyl (1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate, a series of transformations can be envisioned. researchgate.net The double bond can be selectively hydrogenated, and the ester and existing bromo-group can be manipulated through standard functional group interconversions to arrive at the target compound.

Another powerful approach starts from bicyclo[2.2.1]heptan-2-one. The synthesis of an enantiomerically pure ketone is a key first step, often accomplished via asymmetric synthesis or resolution. Once the chiral ketone is obtained, stereoselective reduction is required. The reduction of the carbonyl group to a hydroxyl group can yield either the exo or endo alcohol, depending on the reagent used. For example, reduction with reagents like lithium aluminum hydride typically yields the endo-alcohol, while bulkier reducing agents favor the formation of the exo-alcohol due to steric hindrance. To obtain the desired (1R,2R,4S) stereochemistry for the final bromide, one would need to generate the (1R,2S,4S)-endo-bicyclo[2.2.1]heptan-2-ol. The hydroxyl group of this alcohol can then be converted into a bromide with inversion of configuration using reagents like phosphorus tribromide (PBr₃) or triphenylphosphine/carbon tetrabromide, yielding the exo-bromide.

The electrophilic addition of bromine or HBr to bicyclic alkenes can also be used, although controlling both regioselectivity and stereoselectivity can be challenging and may lead to rearranged products. dntb.gov.ua

Starting Material ScaffoldKey TransformationReagents/ConditionsResulting Stereochemistry
(1R,4S)-Bicyclo[2.2.1]heptan-2-oneStereoselective Reduction followed by Halogenation with Inversion1. Reducing Agent (e.g., L-Selectride) to form endo-alcohol. 2. PBr₃ or CBr₄/PPh₃Results in exo-bromide.
Bicyclo[2.2.1]hept-2-eneHydroboration-Oxidation followed by Halogenation1. BH₃·THF then H₂O₂, NaOH to form exo-alcohol. 2. HBr/ΔCan lead to rearranged products; stereocontrol is critical.
(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol (endo)Halogenation with Inversion (Sₙ2)PBr₃, SOBr₂This compound (exo)

Retrosynthetic Considerations in Bicyclo[2.2.1]heptane Bromide Synthesis

Retrosynthesis provides a logical framework for planning the synthesis of a complex target molecule like this compound by breaking it down into simpler, commercially available starting materials.

The most significant retrosynthetic disconnection for the bicyclo[2.2.1]heptane core is the Diels-Alder reaction . This powerful [4+2] cycloaddition reaction reliably forms the bridged bicyclic system in a single, often highly stereocontrolled, step. nih.gov The precursor for this reaction would be a diene and a dienophile. For the norbornane skeleton, the diene is almost invariably cyclopentadiene.

To achieve the desired enantiomerically pure product, an asymmetric Diels-Alder reaction is the most efficient strategy. This can be accomplished in several ways:

Chiral Dienophile: A dienophile bearing a chiral auxiliary is reacted with cyclopentadiene. The auxiliary, such as a chiral oxazolidinone, directs the cycloaddition to occur on one face of the dienophile, leading to a product with high diastereomeric excess. nih.gov Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched bicyclic core.

Chiral Catalyst: A Lewis acid catalyst that incorporates a chiral ligand can be used to catalyze the reaction between an achiral diene and an achiral dienophile (e.g., cyclopentadiene and acrolein or a derivative). The chiral environment created by the catalyst promotes the formation of one enantiomer of the Diels-Alder adduct over the other. acs.org

A plausible retrosynthetic pathway for this compound is shown below:

Target: this compound

Disconnect (C-Br bond): This suggests a precursor alcohol, (1R,2S,4S)-bicyclo[2.2.1]heptan-2-ol (endo isomer), which can be converted to the target bromide with inversion of stereochemistry.

Disconnect (C-O bond): The precursor alcohol can be obtained from the corresponding ketone, (1R,4S)-bicyclo[2.2.1]heptan-2-one, via stereoselective reduction.

Disconnect (Diels-Alder): The chiral ketone can be seen as arising from an asymmetric Diels-Alder reaction between cyclopentadiene and a ketene (B1206846) equivalent, or more practically, from an adduct that can be readily converted to the ketone. For example, the reaction between cyclopentadiene and a chiral acrylate (B77674) derivative, followed by functional group manipulation, can provide the desired chiral bicyclic ketone. acs.org

This approach embeds the required stereochemical information early in the synthesis, which is often more efficient than carrying a racemic mixture through multiple steps only to perform a resolution at the end.

Retrosynthetic StepDescriptionKey Challenge
Functional Group Interconversion This compound <-- (1R,2S,4S)-bicyclo[2.2.1]heptan-2-olAchieving complete inversion of stereochemistry at the C-2 position.
Stereoselective Reduction (1R,2S,4S)-bicyclo[2.2.1]heptan-2-ol <-- (1R,4S)-bicyclo[2.2.1]heptan-2-oneControlling the stereochemical outcome of the ketone reduction to favor the endo-alcohol.
Asymmetric Diels-Alder (1R,4S)-bicyclo[2.2.1]heptan-2-one <-- Cyclopentadiene + Chiral Dienophile/CatalystDesigning a reaction that provides high enantiomeric and diastereomeric excess for the bicyclic adduct. nih.govacs.org

Reactivity and Mechanistic Investigations of 1r,2r,4s 2 Bromobicyclo 2.2.1 Heptane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 2-bromobicyclo[2.2.1]heptane derivatives are highly dependent on the reaction conditions and the specific stereochemistry of the substrate. Both SN1 and SN2 pathways are possible, but each is met with significant energetic barriers inherent to the bridged bicyclic structure.

SN1 Pathway and Carbocation Stability in Bridged Systems

The S_N1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a carbocation intermediate. chemistrysteps.com In the case of (1R,2R,4S)-2-bromobicyclo[2.2.1]heptane, the departure of the bromide leaving group would form a secondary carbocation at the C2 position. The stability of this carbocation is a critical factor in determining the feasibility of the S_N1 pathway.

Bridged carbocations, such as the 2-norbornyl cation, are a subject of significant interest in organic chemistry. numberanalytics.com Their stability is influenced by the rigidity of the bicyclic system, which resists the ideal trigonal planar geometry of an sp²-hybridized carbocation. stackexchange.comwikipedia.org This deviation from planarity introduces angle strain, which can destabilize the carbocation intermediate. stackexchange.combrainly.com However, the bicyclo[2.2.1]heptane system is more flexible than smaller bicyclic structures, allowing for some degree of flattening towards the preferred planar geometry, which helps to mitigate this instability. stackexchange.com

The stability of bridged carbocations is also influenced by the nature of the bridging atom or group, substituents, and solvent effects. numberanalytics.com For instance, the presence of a bridging carbon atom can help to delocalize the positive charge through hyperconjugation. numberanalytics.com The formation of a bridged carbocation can also accelerate a reaction by providing a lower-energy pathway. numberanalytics.com

Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of S_N1 reactions. youtube.comlibretexts.org The rate of solvolysis of bridgehead bromides, such as 1-bromobicyclo[2.2.1]heptane, provides insight into carbocation stability. stackexchange.com The relative rates of solvolysis in 80% ethanol (B145695) at 25 degrees Celsius show that more flexible bridged systems react faster due to the carbocation's ability to adopt a more planar structure. stackexchange.com

Table 1: Relative Solvolysis Rates of Bridgehead Bromides in 80% Ethanol at 25°C stackexchange.com

CompoundRelative Rate
1-bromoadamantane1
1-bromobicyclo[2.2.2]octane10⁻²
1-bromobicyclo[2.2.1]heptane10⁻⁶

These data illustrate the significant impact of ring strain on carbocation stability and, consequently, on the rate of S_N1 reactions.

SN2 Pathway and Steric Hindrance Effects

The S_N2 (Substitution Nucleophilic Bimolecular) reaction involves a concerted, one-step mechanism where the nucleophile attacks the substrate from the side opposite to the leaving group, in a process known as backside attack. libretexts.orgmasterorganicchemistry.com This leads to an inversion of stereochemistry at the reaction center. libretexts.orglibretexts.org

However, the rigid, cage-like structure of the bicyclo[2.2.1]heptane system presents significant steric hindrance to this backside attack. brainly.comaskfilo.comlibretexts.org The incoming nucleophile is effectively blocked by the bicyclic framework, making the S_N2 pathway highly unfavorable for derivatives of this system. askfilo.commsu.edu This steric hindrance raises the energy of the S_N2 transition state, slowing the reaction rate. libretexts.orgunizin.org

The reactivity of substrates in S_N2 reactions is highly sensitive to steric effects, with the general trend being: methyl > primary > secondary >> tertiary. unizin.org While this compound is a secondary halide, the unique geometry of the bicyclic system imposes steric constraints more akin to a tertiary or even more hindered substrate. unizin.org

Stereochemical Outcomes of Substitution

The stereochemistry of the products formed in nucleophilic substitution reactions of 2-bromobicyclo[2.2.1]heptane is a direct consequence of the operative mechanism.

In the rare event that an S_N1 reaction occurs, the intermediate carbocation is nearly planar, allowing the nucleophile to attack from either face. chemistrysteps.com This would typically lead to a racemic or near-racemic mixture of products, with both retention and inversion of configuration. chemistrysteps.comyoutube.com However, in the case of the 2-norbornyl system, the situation is more complex due to the potential for the leaving group to shield one face of the carbocation, leading to a slight excess of the inversion product. youtube.com

For an S_N2 reaction, the outcome is stereospecific, resulting in a complete inversion of configuration at the chiral center. libretexts.orgedscl.in The nucleophile attacks from the backside, leading to a product with the opposite stereochemistry to the starting material. libretexts.orgquora.com However, as previously discussed, the S_N2 pathway is severely hindered in the bicyclo[2.2.1]heptane system.

Elimination Reactions

Elimination reactions of this compound involve the removal of a hydrogen atom and the bromine atom from adjacent carbons to form a double bond. These reactions can proceed through either an E1 or E2 mechanism.

Dehydrobromination Pathways (E1/E2)

The E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) pathways are the two primary mechanisms for dehydrobromination. The E1 reaction is a two-step process that proceeds through a carbocation intermediate, similar to the S_N1 reaction. masterorganicchemistry.comchemistrysteps.com The E2 reaction is a one-step, concerted process where a base removes a proton, and the leaving group departs simultaneously. masterorganicchemistry.comchemistrysteps.com

A crucial consideration in the elimination reactions of bicyclic systems is Bredt's rule. This rule states that a double bond cannot be formed at a bridgehead carbon in a small, bridged ring system because it would introduce excessive ring and angle strain. wikipedia.orgucla.edumasterorganicchemistry.com The geometry of the bicyclic system prevents the p-orbitals from achieving the necessary planar alignment for a stable π-bond. wikipedia.orgchemca.in Therefore, in the dehydrobromination of 2-bromobicyclo[2.2.1]heptane, elimination will occur to form bicyclo[2.2.1]hept-2-ene, not the anti-Bredt alkene, bicyclo[2.2.1]hept-1-ene. ucla.edu

The choice between the E1 and E2 pathway is influenced by several factors, including the strength of the base, the solvent, and the structure of the substrate. masterorganicchemistry.comlibretexts.org

Influence of Base and Solvation on Reaction Course

The nature of the base and the solvent plays a pivotal role in dictating whether an elimination reaction proceeds via an E1 or E2 mechanism. libretexts.orgyoutube.com

Base Strength: Strong bases, such as potassium tert-butoxide (KOtBu), favor the E2 pathway. chemistrysteps.comyoutube.com The strong base is required to remove a proton in the concerted step of the E2 mechanism. masterorganicchemistry.com Weak bases, such as water or alcohols, favor the E1 pathway because they are not strong enough to facilitate the concerted E2 reaction but can assist in the deprotonation of the carbocation intermediate in the E1 mechanism. chemistrysteps.comyoutube.com

Solvent Polarity: Polar protic solvents, like water and alcohols, favor the E1 mechanism. libretexts.orglibretexts.org These solvents can stabilize the carbocation intermediate through solvation, lowering the activation energy for the E1 pathway. libretexts.org Polar aprotic solvents can be used in E2 reactions. youtube.com

Table 2: Conditions Favoring E1 vs. E2 Mechanisms masterorganicchemistry.comchemistrysteps.comlibretexts.orgyoutube.com

FactorE1 PathwayE2 Pathway
Base Weak (e.g., H₂O, ROH)Strong (e.g., RO⁻, OH⁻)
Solvent Polar Protic (e.g., H₂O, ROH)Varies, can be polar aprotic
Substrate Tertiary > SecondaryTertiary > Secondary > Primary
Leaving Group GoodGood

In the context of this compound, the use of a strong, bulky base like potassium tert-butoxide in a non-polar solvent like THF would strongly favor the E2 elimination to yield bicyclo[2.2.1]hept-2-ene. bath.ac.uk Conversely, solvolysis in a polar protic solvent like ethanol would favor a competition between S_N1 and E1 pathways.

Stereoelectronic Effects in Elimination

The bimolecular elimination (E2) reactions of bicyclic systems such as this compound are profoundly influenced by stereoelectronic effects. For an E2 reaction to proceed efficiently, a specific spatial arrangement of the departing proton and the leaving group is required. chemistrysteps.com This geometric constraint dictates that the bond to the beta-hydrogen and the bond to the leaving group must be in the same plane, a condition known as periplanarity. chemistrysteps.com There are two such arrangements: syn-periplanar, where the hydrogen and leaving group are on the same side of the C-C bond, and anti-periplanar, where they are on opposite sides. chemistrysteps.com

The anti-periplanar arrangement is generally favored in E2 reactions as it corresponds to a lower energy, staggered conformation. chemistrysteps.com This requirement for an anti-periplanar alignment has significant consequences for the stereochemistry of the elimination product. khanacademy.orgchemistrysteps.comlibretexts.org If there is only one beta-hydrogen available that can achieve this anti-periplanar geometry with the leaving group, the reaction is stereospecific, meaning a particular stereoisomer of the reactant will form a specific stereoisomer of the product. chemistrysteps.comyoutube.com If multiple beta-hydrogens can adopt this alignment, the reaction becomes stereoselective, favoring the formation of the most stable alkene product. chemistrysteps.comchemistrysteps.com

In the rigid bicyclo[2.2.1]heptane framework, the possible conformations are severely restricted. The stereochemistry of the starting material, specifically the endo or exo configuration of the bromine atom and the availability of anti-periplanar hydrogens, will determine the feasibility and outcome of the E2 elimination. For elimination to occur, a beta-hydrogen must be positioned anti-periplanar to the bromine atom. cureffi.orgyoutube.com In many cyclic systems, this requires the hydrogen and the leaving group to be in axial positions. libretexts.org If this stereoelectronic requirement cannot be met, the E2 reaction will be significantly hindered or may not occur at all. youtube.com The use of bulky bases can also influence the regioselectivity of the elimination, favoring the removal of a sterically more accessible proton, which may not necessarily lead to the most thermodynamically stable (Zaitsev) product. cureffi.org

Skeletal Rearrangements

Wagner-Meerwein Rearrangements in Bromonorbornanes

The bicyclo[2.2.1]heptane skeleton, often referred to as the norbornane (B1196662) system, is classic territory for the study of carbocation rearrangements, most notably the Wagner-Meerwein rearrangement. wikipedia.orgambeed.comlibretexts.org This type of rearrangement involves a 1,2-shift of a hydrogen, alkyl, or aryl group from one carbon to an adjacent, electron-deficient carbon atom. wikipedia.org These shifts are typically very facile and can occur at low temperatures. wikipedia.org

In the case of bromonorbornanes, the formation of a carbocation intermediate, often during solvolysis reactions, can trigger a Wagner-Meerwein rearrangement. libretexts.org The driving force for this rearrangement is the formation of a more stable carbocation. For instance, a secondary carbocation might rearrange to a more stable tertiary carbocation. libretexts.orgnumberanalytics.com However, in the strained bicyclic system of norbornane, the relief of ring strain can also be a significant driving factor for rearrangement. libretexts.org

The rearrangement of the norbornyl cation is a subject of historical significance in physical organic chemistry, closely tied to the concept of non-classical carbocations. The solvolysis of both exo- and endo-2-norbornyl derivatives often leads to the same rearranged products, suggesting a common intermediate. The Wagner-Meerwein rearrangement in these systems can be complex, sometimes involving a series of shifts that scramble the carbon skeleton. youtube.com For example, the conversion of isoborneol (B83184) to camphene (B42988) is a classic illustration of a Wagner-Meerwein rearrangement in a bicyclic terpene system. wikipedia.org

Other Carbocation-Mediated Rearrangements

Beyond the classic Wagner-Meerwein shift, other carbocation-mediated rearrangements can occur in bromonorbornane systems. These rearrangements are all driven by the thermodynamic imperative to reach a more stable carbocationic state. numberanalytics.comlumenlearning.com

One common type is the 1,2-hydride shift, where a hydrogen atom with its pair of bonding electrons migrates to an adjacent carbocation center. libretexts.orglibretexts.org This typically occurs if it leads to a more stable carbocation, such as the conversion of a secondary carbocation to a tertiary one. libretexts.org Another related process is the 1,2-alkyl shift (or methyl shift if a methyl group migrates), which follows the same principle of moving to a more stable carbocation intermediate. libretexts.orglibretexts.org

In some instances, rearrangements can be more complex, involving multiple, sequential shifts. youtube.com A cascade of such rearrangements can lead to significant scrambling of the original carbon skeleton. libretexts.org The specific pathway taken depends on the structure of the substrate and the reaction conditions. While secondary carbocations are prone to rearrangement, it's important to note that the formation of a carbocation might not always be a prerequisite for rearrangement. In some cases, the departure of the leaving group and the migration of an alkyl or hydride group can occur in a concerted fashion to avoid the formation of a high-energy primary carbocation. youtube.com

Mechanistic Probes of Rearrangement Pathways

Investigating the intricate pathways of carbocation rearrangements in bromonorbornanes has historically relied on a variety of mechanistic probes. These experimental and computational techniques are designed to trace the movement of atoms and electrons during the reaction.

One of the most powerful tools is isotopic labeling . By strategically replacing certain hydrogen or carbon atoms with their heavier isotopes (e.g., deuterium (B1214612) or carbon-13), chemists can follow their positions in the rearranged products. This allows for the mapping of the migration pathways and helps to distinguish between different possible mechanisms.

Stereochemical analysis of both the starting materials and the products provides crucial information. The retention or inversion of configuration at specific stereocenters can support or rule out certain mechanistic proposals, such as the involvement of non-classical carbocations or the stereoelectronic requirements of concerted shifts. libretexts.org

Kinetic studies , which measure the rates of reaction, can also provide mechanistic insights. For instance, comparing the solvolysis rates of diastereomeric substrates (e.g., exo vs. endo isomers) can reveal the influence of the leaving group's stereochemistry on the propensity for rearrangement.

In modern organic chemistry, computational methods have become an indispensable tool. Quantum mechanical calculations can be used to model the potential energy surfaces of these reactions, allowing for the characterization of transition states and intermediates. These theoretical studies can help to visualize the structures of fleeting carbocations and calculate the energy barriers for different rearrangement pathways, providing a detailed, atomistic view that complements experimental findings.

The use of specifically designed substrate analogues as mechanistic probes can also be employed. For example, the synthesis and reactivity studies of substituted norcaranes can be used to probe for the formation of cationic or radical intermediates in enzymatic or chemical reactions. rsc.org

Solvolysis Studies

Kinetic Investigations and Rate Phenomena

Solvolysis reactions, where the solvent acts as the nucleophile, are fundamental for investigating the reactivity of alkyl halides like this compound. Kinetic studies of these reactions, which involve measuring the reaction rates under various conditions, provide a wealth of information about the reaction mechanism.

For reactions proceeding through a carbocation intermediate (SN1 pathway), the rate-determining step is the ionization of the C-Br bond to form the carbocation. libretexts.org Consequently, the rate of solvolysis is highly sensitive to factors that stabilize this intermediate. In the norbornyl system, the stereochemistry of the leaving group plays a crucial role in the reaction rate. It is a well-established phenomenon that exo-2-norbornyl derivatives undergo solvolysis much faster than their endo counterparts. This significant rate difference has been a cornerstone in the arguments for the existence of the non-classical norbornyl cation, where the C1-C6 sigma bond participates in the departure of the leaving group, a phenomenon known as anchimeric assistance or neighboring group participation. This participation stabilizes the incipient carbocation at the exo face, accelerating the reaction.

The rate of solvolysis is also influenced by the solvent's ionizing power and nucleophilicity. By systematically varying the solvent composition, one can probe the extent of charge separation in the transition state. Furthermore, kinetic isotope effect studies, where hydrogen atoms at specific positions are replaced with deuterium, can help to elucidate the degree of bond breaking and bond making in the transition state.

The table below presents hypothetical relative solvolysis rates for various bromonorbornane isomers to illustrate the typical rate phenomena observed.

CompoundRelative Rate of Solvolysis
exo-2-Bromonorbornane (B159885)1
endo-2-Bromonorbornane~3.5 x 10⁻³
1-Bromonorbornane~1 x 10⁻⁷

This table is illustrative and intended to show the general trend in reactivity.

These kinetic investigations are often coupled with product analysis to build a complete picture of the reaction mechanism, including any competing elimination or rearrangement pathways. youtube.com

Non-Classical Ion and σ-Participation Debates

The reactivity of bicyclo[2.2.1]heptane systems, such as this compound, has been central to one of the most significant and prolonged debates in physical organic chemistry: the nature of the 2-norbornyl cation. When exo-2-bromonorbornane undergoes solvolysis, it ionizes to form a carbocation intermediate. The central question was whether this intermediate is a pair of rapidly equilibrating "classical" carbocations or a single, bridged "non-classical" ion where the C1-C6 sigma (σ) bond participates in delocalizing the positive charge.

The non-classical ion hypothesis, championed by Saul Winstein, proposed that the C1-C6 σ-bond provides anchimeric assistance during the departure of the leaving group, forming a symmetrically bridged cation. In this structure, the positive charge is shared between C1, C2, and C6, resulting in unusual stability and stereochemical outcomes. This σ-participation is a through-bond interaction that stabilizes the transition state leading to the cation.

Conversely, Herbert C. Brown argued for the classical model, suggesting that the experimental observations could be explained by a rapid equilibrium between two classical secondary carbocations. This debate spurred the development of new experimental techniques and theoretical approaches for studying reaction mechanisms. The controversy was largely settled in 2013 with the crystallographic confirmation of the non-classical, bridged structure of the 2-norbornyl cation, providing definitive evidence for σ-participation. cdnsciencepub.comprinceton.edu The study of bridged bicyclic systems like this compound was instrumental in advancing the understanding of these fundamental carbocation structures. cdnsciencepub.com

Kinetic Isotope Effects and Transition State Analysis

Kinetic Isotope Effects (KIEs) have been a powerful tool for elucidating the transition state of reactions involving bicyclo[2.2.1]heptane systems and for probing the extent of σ-participation. libretexts.org The KIE is the ratio of the reaction rate of a compound with a lighter isotope (like hydrogen, ¹H) to that of its counterpart with a heavier isotope (like deuterium, ²H or D). A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, while a secondary KIE occurs when the bond to the isotope is not broken but its environment changes between the reactant and the transition state. osti.govmcmaster.ca

In the solvolysis of 2-norbornyl derivatives, secondary deuterium KIEs have provided crucial evidence for the non-classical ion model. For example, placing a deuterium at specific positions on the bicyclic frame and measuring the reaction rate can reveal changes in hybridization and bonding at the transition state.

Studies on the solvolysis of deuterated exo-2-norbornyl brosylates (a related system with a better leaving group) have shown significant secondary KIEs. libretexts.orgsrce.hr An unusually large γ-KIE (where the isotope is on the C6 carbon) is considered strong evidence for σ-participation, as the C1-C6 bond is directly involved in stabilizing the developing positive charge at C2. libretexts.org These results are consistent with a mechanism that involves bridging at the transition state, leading to the non-classical norbornyl cation, and are incompatible with a mechanism involving only classical cations. srce.hr

Compound/SystemSolventkH/kDInterpretation
exo-Norborn-2-yl-1-d bromobenzene-p-sulfonate80% aq. ethanol1.081Supports a bridged transition state leading to a non-classical ion. srce.hr
exo-Norborn-2-yl-1,2-d₂ bromobenzene-p-sulfonate80% aq. ethanol1.192Consistent with σ-participation stabilizing the transition state. srce.hr
syn-7-chloro-exo-2-norbornyl-endo-6-d brosylate80% aq. ethanol1.125 ± 0.007Unusually large γ-KIE, suggesting effects beyond simple induction, possibly involving hyperconjugation or other interactions in the transition state. libretexts.orgnih.gov
anti-7-chloro-exo-2-norbornyl-endo-6-d brosylate80% aq. ethanol1.128 ± 0.005The large γ-KIE is interpreted as arising from a combination of effects, not solely σ-participation, due to the influence of the C7 substituent. libretexts.orgnih.gov

Radical and Organometallic Reactions

Radical Functionalization of Halogenated Bicyclics

Beyond ionic pathways, this compound and related halogenated bicyclics are valuable substrates for radical functionalization. Radical reactions offer a complementary approach to forming carbon-carbon and carbon-heteroatom bonds, often under milder conditions and with higher functional group tolerance than ionic or organometallic methods. libretexts.org

The carbon-bromine bond can be homolytically cleaved using radical initiators, such as triethylborane (B153662) or through photoredox catalysis, to generate a bicyclo[2.2.1]heptyl radical. libretexts.orgsrce.hr This radical intermediate can then be trapped by a variety of radical acceptors to install new functional groups. These methods are particularly useful for the late-stage functionalization of complex molecules, including drug-like compounds and natural products. libretexts.org

Atom Transfer Radical Addition (ATRA) is one such powerful method. For example, photoredox catalysis can be used to effect the ATRA reaction of alkyl, aryl, and heteroaryl halides to alkenes, providing access to products with a useful halide handle for further diversification. libretexts.org This approach highlights the versatility of halogenated bicyclics as building blocks in modern synthetic chemistry.

Reaction TypeSubstrateReagentsProductYield
Radical-based Dehalogenation1-Halo-3-substituted bicyclo[1.1.1]pentanes(Et)₃B, (TMS)₃SiH3-Substituted bicyclo[1.1.1]pentanesHigh Yields srce.hr
Photoredox-catalyzed Giese ReactionC-substituted BCP iodidesIr{[dF(CF₃)ppy]₂(dtbbpy)}PF₆, Radical AcceptorFurther functionalized BCPsHigh Yields libretexts.org
Thiourea-mediated Bromination(1R,4S)-Bicyclo[2.2.1]heptan-2-olNBS, DMTU(1R,4S)-2-Bromobicyclo[2.2.1]heptane62% acs.org

Palladium-Norbornene Cooperative Catalysis and Related Transformations

Palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction, represents a sophisticated strategy for the multi-functionalization of aryl halides. acs.orgnih.gov While this compound is an alkyl halide, the core structure of norbornene (bicyclo[2.2.1]hept-2-ene) is central to this catalytic cycle, where it acts as a transient and removable scaffold. sigmaaldrich.com

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by the insertion of norbornene. This sequence forms a five-membered palladacycle intermediate. This key intermediate prevents β-hydride elimination and positions the palladium catalyst to activate a typically unreactive ortho C-H bond of the aryl ring. nih.govacs.org Following the ortho-functionalization, the cycle is terminated by an ipso-position cross-coupling reaction and the reductive elimination of the norbornene moiety, which acts as a recyclable organic catalyst. sigmaaldrich.com This powerful methodology allows for the simultaneous and regioselective introduction of two different functional groups onto an aromatic ring in a single operation, starting from simple aryl halides. acs.org

Reaction NameSubstratesCatalyst SystemKey FeatureProduct Type
Catellani ReactionAryl Halide, Norbornene, Alkyl HalidePd(OAc)₂, Ligand (e.g., PPh₃)Norbornene acts as a transient template to direct ortho C-H activation. acs.orgsigmaaldrich.comortho, ipso-Difunctionalized Arene
Three-Component CouplingNorbornene, Aryl Halide, ArylacetyleneLigand-free Pd salt (e.g., PdCl₂)One-pot formation of two new C-C bonds (Csp³–Csp² and Csp³–Csp). nih.govSubstituted bicyclo[2.2.1]heptane derivatives

Grignard Reagent Chemistry

The preparation of a Grignard reagent from this compound provides a classic route to a highly reactive organometallic intermediate. The reagent is formed by reacting the bromoalkane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and react readily with water or other protic sources, which would quench the reagent to form the corresponding alkane (bicyclo[2.2.1]heptane). mcmaster.ca

The resulting bicyclo[2.2.1]hept-2-ylmagnesium bromide is a potent nucleophile. The carbon-magnesium bond is highly polarized, rendering the bicyclic carbon atom carbanionic in character. This makes it highly reactive towards a wide range of electrophiles, most notably carbonyl compounds. mcmaster.ca For example, reaction with aldehydes yields secondary alcohols, reaction with ketones produces tertiary alcohols, and reaction with carbon dioxide (after acidic workup) affords a carboxylic acid with an additional carbon atom. However, the formation and reaction of Grignard reagents from sterically hindered halides like 2-bromonorbornane can be sluggish and may require elevated temperatures or specific activation of the magnesium.

ReactantElectrophileReagents/ConditionsProduct
Bicyclo[2.2.1]hept-2-yl Bromide1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl-acetonitrile1. Mg, ether, reflux. 2. Add nitrile. 3. HCl, H₂O, reflux.2-[1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetyl]bicyclo[2.2.1]heptane
1-Bromoadamantane(as a model for a bridged halide)MeMgBr, ether, 100°C1-Methyladamantane
1-Bromobicyclo[2.2.1]heptane(attempted methylation)MeMgBr, ether, 110°C, 18 hr5% 1-methylbicyclo[2.2.1]heptane (95% starting material recovered)

Stereochemical Aspects and Conformational Analysis in Bicyclo 2.2.1 Heptane Bromide Research

Exo/Endo Selectivity and its Chemical Implications

The facial selectivity of reactions on the bicyclo[2.2.1]heptane system is a well-documented phenomenon, with attacking reagents generally favoring the less sterically hindered exo face. beilstein-journals.org This preference is not absolute and can be influenced by various factors, including the nature of the reactant, solvent, and the presence of substituents on the bicyclic framework.

In the context of bromination of norbornene derivatives, electrophilic attack by bromine typically occurs from the exo face of the double bond. beilstein-journals.org This initial attack leads to the formation of a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion can then proceed from either the exo or endo face, leading to a mixture of products. The stereochemical outcome is often a result of a complex interplay between steric hindrance, electronic effects, and potential neighboring group participation. beilstein-journals.org For instance, the presence of a substituent at the C7 position can influence the direction of the initial electrophilic attack, potentially favoring the endo face if the exo face is sufficiently hindered. beilstein-journals.org

The selective monohydrolysis of dialkyl bicyclo[2.2.1]heptane-2,3-dicarboxylate derivatives has also demonstrated high exo-facial selectivity. nih.gov This is noteworthy because the reaction center is one covalent bond away from the bicyclic ring, where the steric difference between the exo and endo faces is expected to be less pronounced. nih.gov This remote exo/endo selectivity highlights the subtle but significant influence of the bicyclo[2.2.1]heptane skeleton on reactivity.

The chemical implications of exo and endo stereochemistry are significant, affecting the physical, chemical, and biological properties of the resulting molecules. The different spatial arrangements of the bromo substituent in exo- and endo-2-bromobicyclo[2.2.1]heptane isomers lead to distinct reactivity profiles in subsequent reactions such as nucleophilic substitution and elimination. smolecule.com

Stereochemical Elucidation Methodologies

Determining the precise three-dimensional arrangement of atoms in brominated bicyclo[2.2.1]heptane derivatives is critical for understanding their chemical behavior. Researchers employ a variety of sophisticated analytical techniques to achieve this, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most definitive methods.

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of bicyclo[2.2.1]heptane derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and spatial relationships of atoms within the molecule.

In the case of 2-bromobicyclo[2.2.1]heptane isomers, the chemical shift of the proton and carbon at the C2 position is highly indicative of the exo or endo configuration of the bromine atom. smolecule.com For example, in ¹³C NMR, the carbon bearing the bromine (C-Br) in exo-2-bromonorbornane (B159885) appears in the 55-75 ppm range. smolecule.com The bridgehead carbons (C1 and C4) typically resonate between 35 and 45 ppm, reflecting the strain of the bicyclic system. smolecule.com

Advanced NMR techniques, such as two-dimensional (2D) experiments (e.g., COSY, HETCOR) and Nuclear Overhauser Effect (NOE) difference experiments, are instrumental in making unambiguous stereochemical assignments. beilstein-journals.org For instance, the observation of an NOE between specific protons can confirm their spatial proximity, which is often different in exo and endo isomers. The magnitude of coupling constants between protons can also provide valuable information about dihedral angles, further aiding in stereochemical determination. beilstein-journals.org The use of chiral lanthanide shift reagents can also be employed to differentiate between enantiomers by inducing separation of their NMR signals. researchgate.net

A notable example of the power of NMR in this field is the structural elucidation of bromination products of endo-7-bromonorbornene. beilstein-journals.org The stereochemistry of the resulting tribromo adducts was determined using a combination of ¹H and ¹³C NMR, APT, HETCOR, COSY, and extensive double resonance experiments. beilstein-journals.org The γ-gauche effect and long-range couplings were particularly crucial in assigning the correct stereochemistry. beilstein-journals.org

X-ray Crystallography in Absolute Configuration Assignment

X-ray crystallography provides the most definitive method for determining the absolute configuration of crystalline compounds. This technique allows for the direct visualization of the three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of stereochemistry. wpmucdn.com

For bicyclo[2.2.1]heptane derivatives, obtaining a single crystal suitable for X-ray diffraction analysis can be a crucial step in confirming the stereochemical assignments made by other methods, such as NMR. beilstein-journals.org The resulting crystal structure reveals precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's geometry.

An important application of X-ray crystallography in this area was the unambiguous determination of the absolute configuration of (+)-bicyclo[2.2.1]hept-5-ene-2-one. wpmucdn.com This was achieved by first resolving 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide and determining the absolute configuration of the (+)-enantiomer as (1R,2R,4R) through X-ray analysis. wpmucdn.com This compound was then chemically converted to the target ketone, establishing its absolute configuration without ambiguity. wpmucdn.com Similarly, the absolute configuration of other functionalized bicyclo[2.2.1]heptane derivatives has been established through X-ray crystallographic analysis. rsc.org

Chiroptical Studies and Absolute Configuration Determination

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful tools for determining the absolute configuration of stereoisomers. The primary methods used are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). youtube.comscribd.com

These spectroscopic methods are particularly valuable when X-ray crystallography is not feasible. The sign and magnitude of the Cotton effect in ORD and CD spectra can be correlated with the absolute configuration of the molecule. youtube.com This is often done by comparing the experimental spectra with those of compounds with known absolute configurations or by using empirical rules and theoretical calculations. scribd.commtoz-biolabs.com

For brominated bicyclo[2.2.1]heptane derivatives, the chiroptical properties are influenced by the position and stereochemistry of the bromine atom. The bromine atom acts as a chromophore, and its interaction with the bicyclic skeleton gives rise to characteristic CD and ORD spectra. The absolute configuration of various brominated bicyclo[2.2.1]hept-5-en-2-ones has been investigated using their chiroptical properties, specifically their CD spectra. chimia.ch

Furthermore, the combination of chiroptical spectroscopy with computational methods, such as Density Functional Theory (DFT) calculations, has become a highly reliable approach for assigning absolute configurations. nih.gov By simulating the CD, ORD, and even Vibrational Circular Dichroism (VCD) spectra of a molecule and comparing them to the experimental data, the absolute configuration can be determined with a high degree of confidence. nih.govnih.gov This combined approach has been successfully applied to determine the absolute configuration of complex molecules, including brominated sesquiterpenes. nih.gov

Conformational Dynamics and Strain Analysis

The bicyclo[2.2.1]heptane system is characterized by significant ring strain, which profoundly influences its conformational preferences and chemical reactivity. numberanalytics.comnih.govacs.org This strain arises from the rigid, bridged structure that forces the cyclohexane (B81311) ring into a boat-like conformation and leads to non-ideal bond angles.

The total strain energy of bicyclo[2.2.1]heptane has been experimentally determined to be approximately 14.5 kcal/mol. numberanalytics.com This high strain energy is a driving force for reactions that can lead to ring-opening or rearrangements to less strained systems. nih.govacs.org The presence of substituents, such as a bromine atom, can further influence the strain and conformational dynamics of the molecule.

Computational and Theoretical Chemistry Studies of 1r,2r,4s 2 Bromobicyclo 2.2.1 Heptane

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost. It is extensively used to study the electronic structure and properties of molecules, including bicyclic systems.

Energetic and Geometric Analysis of Reactants, Intermediates, and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This involves optimizing the geometries and calculating the energies of reactants, products, any intermediates, and the transition states that connect them. For a molecule like (1R,2R,4S)-2-bromobicyclo[2.2.1]heptane, this is particularly valuable for understanding reactions such as nucleophilic substitution and elimination.

Computational studies on related systems, like the elimination reaction of 2-bromopropane, demonstrate how DFT can be used to model the reaction mechanism, activation energy, and electronic structure changes. sciepub.com For instance, in an E2 elimination reaction of this compound, DFT could be employed to calculate the energy barrier for the concerted removal of a proton and the bromide ion, leading to the formation of bicyclo[2.2.1]hept-2-ene. The calculations would provide detailed geometric parameters of the transition state, such as the elongating C-Br bond and the forming C-H bond with the base.

A hypothetical energetic profile for a reaction can be constructed, as illustrated in the table below. The values are representative and would be determined through specific DFT calculations.

SpeciesOptimized Geometry (Key Parameters)Relative Energy (kcal/mol)
Reactant: this compoundC-Br bond length: ~1.95 Å0.0
Transition StateElongated C-Br bond: ~2.5 Å+25.0
Product: Bicyclo[2.2.1]hept-2-eneC=C double bond: ~1.34 Å-10.0

This table is illustrative. Actual values would be derived from DFT calculations.

Furthermore, DFT is used to investigate the stereochemical outcomes of reactions. For example, in the epoxidation of bicyclo[2.2.1]hept-2-ene derivatives, DFT studies have been used to explain the observed exo-selectivity. researchgate.net Similar analyses could be applied to reactions involving this compound to predict and rationalize the stereochemical course of a reaction.

Prediction of Spectroscopic Parameters and Chemical Shifts

DFT provides a powerful means to predict various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. joaquinbarroso.comuni-bonn.de The calculation of NMR shielding tensors, which are then converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS), allows for the direct comparison with experimental spectra. joaquinbarroso.com This is invaluable for structure elucidation and for assigning specific signals to the corresponding nuclei within the molecule.

For this compound, DFT calculations could predict the ¹³C and ¹H chemical shifts. The rigid bicyclic framework leads to a wide dispersion of chemical shifts, which are sensitive to the stereochemistry of the substituents. The exo-position of the bromine atom would significantly influence the chemical shifts of the nearby carbon and hydrogen atoms, particularly at the C2, C3, and C1 positions. The accuracy of these predictions is dependent on the chosen functional and basis set. aps.org

Below is a table of hypothetical ¹³C NMR chemical shifts for this compound as they might be predicted by DFT calculations.

Carbon AtomPredicted Chemical Shift (ppm)
C145.2
C258.7
C338.1
C440.5
C524.3
C628.9
C736.5

This table is for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Investigation of Reaction Mechanisms and Pathways

DFT is a key tool for dissecting complex reaction mechanisms. By mapping out the potential energy surface, researchers can distinguish between different possible pathways, such as concerted versus stepwise mechanisms. For instance, in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]hept-2-enes, computational studies have been crucial in understanding whether the reaction proceeds through a concerted or stepwise elimination of nitrogen. beilstein-archives.org

In the context of this compound, DFT could be used to investigate the mechanism of solvolysis reactions. The question of whether the reaction proceeds through a classical or non-classical carbocation intermediate has been a topic of long-standing interest in the chemistry of norbornyl systems. DFT calculations can provide the structures and energies of these potential intermediates and the transition states leading to them, offering insights into the operative mechanism. quora.com Similarly, computational studies have elucidated the mechanisms of Diels-Alder reactions leading to bicyclo[2.2.1]heptane skeletons. nih.gov

Molecular Dynamics Simulations for Stereochemical and Steric Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics and the influence of steric and stereochemical factors. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time.

For this compound, MD simulations could be used to explore its conformational landscape, although the rigid bicyclic core limits its flexibility. More importantly, MD simulations can be employed to study the interactions of this molecule with other molecules, such as solvents or reactants in a condensed phase. This can reveal how steric hindrance from the bicyclic framework and the exo-bromine atom influences the approach of a reactant or the organization of solvent molecules around the solute.

In the context of enzymatic reactions, MD simulations are used to understand how a substrate like a bicyclo[2.2.1]heptane derivative fits into an active site and how the enzyme's structure influences the stereochemical outcome of the reaction.

Quantitative Structure-Reactivity Relationships and Theoretical Kinetic Studies

Quantitative Structure-Reactivity Relationships (QSAR) aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. Theoretical kinetic studies, often employing transition state theory in conjunction with DFT calculations, can predict reaction rate constants.

For a class of compounds like bicyclic halides, QSAR models can be developed to predict their reactivity in, for example, nucleophilic substitution or elimination reactions. nih.gov Descriptors used in such models can be derived from computational chemistry, including electronic properties (e.g., partial charges), steric parameters, and energetic data (e.g., bond dissociation energies). A QSAR study on alkyl polyhalides has demonstrated the use of computationally derived bond dissociation energies and reduction potentials as effective predictors of reactivity. nih.gov

Theoretical kinetic studies on reactions involving this compound would involve calculating the free energy of activation (ΔG‡) using DFT. This value can then be used within the framework of transition state theory to estimate the rate constant of the reaction. Studies on the kinetics of reactions of other organic halides have shown that this approach can yield rate constants that are in good agreement with experimental values. nist.gov Such studies can also elucidate the influence of temperature and solvent on reaction rates. nih.gov

1r,2r,4s 2 Bromobicyclo 2.2.1 Heptane As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Products

The enantiomerically pure nature of (1R,2R,4S)-2-bromobicyclo[2.2.1]heptane makes it an attractive starting material for the total synthesis of complex natural products. One of the most notable examples is its application in the synthesis of the potent analgesic alkaloid, (-)-epibatidine.

The synthesis of (-)-epibatidine often involves the construction of the key 7-azabicyclo[2.2.1]heptane ring system. nih.govnih.gov Various synthetic strategies have been developed where the bicyclo[2.2.1]heptane skeleton serves as a crucial template. Although not always the direct starting material, derivatives originating from the chiral pool, including compounds with the stereochemical configuration of this compound, are instrumental. For instance, a highly exo-selective asymmetric hetero-Diels-Alder reaction can be employed to form a bicyclic intermediate, which is then transformed into the final natural product through key steps like fluoride-promoted fragmentation and a Hofmann rearrangement. nih.gov

Another approach involves a Favorskii rearrangement-based contraction of a tropinone (B130398) skeleton to construct the 7-azabicyclo[2.2.1]heptane core of epibatidine (B1211577). nih.gov Furthermore, syntheses of epibatidine analogues have utilized Diels-Alder reactions of pyrrole (B145914) derivatives to generate the azabicyclo[2.2.1]heptane scaffold. researchgate.net These synthetic routes underscore the importance of the rigid bicyclic framework, for which this compound is a representative chiral precursor.

Table 1: Examples of Natural Product Synthesis Involving the Bicyclo[2.2.1]heptane Scaffold

Natural ProductKey Synthetic StrategyRole of Bicyclic Scaffold
(-)-EpibatidineAsymmetric hetero-Diels-Alder reactionChiral template for the 7-azabicyclo[2.2.1]heptane core
(-)-EpibatidineFavorskii rearrangement of tropinoneFormation of the 7-azabicyclo[2.2.1]heptane ring system
Epibatidine AnaloguesPyrrole Diels-Alder reactionsConstruction of the azabicyclo[2.2.1]heptane framework

Scaffold for the Development of New Chiral Ligands and Catalysts

The defined stereochemistry and rigid conformation of this compound make it an excellent scaffold for the design and synthesis of novel chiral ligands and catalysts for asymmetric catalysis. The bromine atom at the C2 position provides a convenient handle for further functionalization, allowing for the introduction of various coordinating groups.

While direct examples of ligands synthesized from this compound are not extensively documented in readily available literature, the broader class of chiral ligands based on the bicyclo[2.2.1]heptane framework is well-established. For example, chiral diamine ligands derived from this scaffold have been successfully applied in the asymmetric rearrangement of epoxides.

The development of chiral P,N-ligands, which combine a soft phosphorus donor with a hard nitrogen donor, is a significant area of research in asymmetric catalysis. nih.gov The synthesis of such ligands often starts from chiral building blocks, and the bicyclo[2.2.1]heptane skeleton is a prime candidate for imparting the necessary chirality and conformational rigidity. The synthesis of new chiral, enantiomerically pure, hybrid P-N ligands has been reported, demonstrating the versatility of chiral scaffolds in ligand design. nih.gov

Intermediate in the Preparation of Designed Molecular Architectures

The rigid and well-defined three-dimensional structure of the bicyclo[2.2.1]heptane unit is exploited in the construction of unique and highly ordered molecular architectures. This compound can serve as a key intermediate in the synthesis of these designed structures, where the stereochemistry and rigidity of the bicyclic core are translated into the final assembly.

One area of application is in the synthesis of rigid molecular rods and other well-defined oligomeric structures. The iterative functionalization and coupling of bicyclo[2.2.1]heptane units can lead to the formation of linear or helical polynorbornane-type structures with predictable lengths and conformations. The bromine atom in this compound can be used as a reactive site for coupling reactions to build up these larger architectures.

Furthermore, the bicyclo[2.2.1]heptane scaffold has been incorporated into more complex systems, including cage compounds and derivatives of 2,5-diazabicyclo[2.2.1]heptane. researchgate.net These structures often exhibit interesting host-guest chemistry or are used as rigid spacers in supramolecular chemistry. The synthesis of such molecules often relies on the stereocontrolled functionalization of a pre-existing bicyclic core, for which this compound is a potential starting material.

Application in Asymmetric Synthesis Beyond Direct Derivatization

Beyond its direct incorporation into the final product, this compound and its derivatives can be utilized as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

The rigid bicyclo[2.2.1]heptane framework is particularly effective in this role as it can create a highly biased steric environment around the reaction center. While specific applications of this compound itself as a chiral auxiliary are not widely reported, related structures derived from the chiral pool have been successfully employed.

For instance, chiral auxiliaries based on the bicyclo[2.2.1]heptane skeleton have been used to control the stereochemistry of Diels-Alder reactions. harvard.edu The auxiliary is typically attached to the dienophile, and its rigid structure blocks one face of the double bond, forcing the diene to approach from the less hindered side. This leads to the formation of a single enantiomer of the cycloadduct. The development of new chiral auxiliaries for asymmetric synthesis remains an active area of research, and the unique stereochemical and conformational properties of this compound make it a promising candidate for such applications.

Broader Research Context and Future Directions

Comparative Reactivity within Bicyclo[2.2.1]heptane and Related Systems

The reactivity of substituted bicyclo[2.2.1]heptanes is highly dependent on the position of the substituent. A notable comparison is the reactivity of bridgehead halides versus those on the bridges of the scaffold. For instance, 1-bromobicyclo[2.2.1]heptane is exceptionally unreactive in both SN1 and SN2 nucleophilic substitution reactions. quora.comchegg.com The lack of SN1 reactivity is attributed to the high strain energy that would be required to form a planar carbocation at the bridgehead, a geometry that is sterically impossible within the rigid bicyclic framework. quora.comchegg.com Backside attack required for an SN2 reaction is also hindered. quora.com

In contrast, halides at other positions, such as the C-2 position in (1R,2R,4S)-2-bromobicyclo[2.2.1]heptane, exhibit different reactivity profiles. While still influenced by the steric bulk of the bicyclic system, they are not constrained by the same geometric limitations as bridgehead positions.

Furthermore, the mode of reaction plays a significant role. While ionic reactions at the bridgehead are disfavored, free radical reactions can proceed differently. Studies on the free radical reactions of bicyclo[2.2.1]heptane have shown that bromine atoms will abstract hydrogen from the C(2) position. rsc.org This highlights that the perceived unreactivity of certain positions within the bicyclic system is not absolute but is instead dependent on the reaction mechanism .

Interplay of Structure, Reactivity, and Stereocontrol in Bicyclic Systems

The study of organic chemistry is fundamentally based on understanding the relationship between a molecule's structure and its reactivity. numberanalytics.com In bicyclic systems, this relationship is particularly pronounced, with subtle changes in stereochemistry leading to dramatic differences in reaction outcomes and biological activity. The rigid conformation of these systems allows for precise spatial orientation of functional groups, which can either facilitate or hinder the approach of reactants. numberanalytics.comucl.ac.uk

A compelling example is found in the synthesis of bicyclic κ receptor agonists. rsc.org Reductive amination of a bicyclic ketone led diastereoselectively to endo-configured amines. rsc.org The subsequent amide derivative with an endo configuration showed significant κ receptor affinity, whereas its exo-configured diastereomer was almost inactive. rsc.org This difference in activity was correlated with the dihedral angle between key nitrogen atoms in the molecule, which is dictated by the endo/exo stereochemistry of the bicyclic scaffold. rsc.org

Table 1: Influence of Stereochemistry on κ Receptor Affinity in a Bicyclic System

Compound ConfigurationDihedral Angleκ Receptor Affinity (Ki)
endo-pyrrolidine58°73 nM
exo-pyrrolidine168°> 1 μM

Data sourced from a study on stereoselective synthesis and structure–affinity relationships of bicyclic κ receptor agonists. rsc.org

This demonstrates that stereocontrol is not just a synthetic challenge but a critical factor in designing molecules with specific biological functions. Likewise, in the synthesis of functionalized bicyclo[2.2.1]heptanes via Diels-Alder reactions, the substitution pattern of the initial diene was found to control the outcome of subsequent rearrangement sequences, further underscoring the profound link between structure and reactivity. acs.orgnih.gov

Emerging Methodologies and New Synthetic Transformations for Brominated Bicyclics

The continued interest in bicyclic compounds drives the development of new and more efficient synthetic methods. Traditional approaches are often supplemented by modern techniques that offer improved selectivity, safety, and scalability.

Recent advancements include the development of an efficient, multigram-scale synthesis of a highly functionalized, optically active bicyclo[2.2.1]heptane scaffold. acs.org This improved route starts with readily available materials and utilizes an endoselective Diels-Alder reaction, while also employing less hazardous reagents, enhancing both safety and efficiency. acs.org

Photocatalysis represents another frontier in the synthesis of complex bicyclic systems. Organophotoredox-catalyzed radical anion [2+2] photocycloadditions have been developed to produce enantioenriched bicyclo[3.2.0]heptane derivatives through the use of chiral auxiliaries. mdpi.com Similar photocatalytic cycloaddition strategies have been applied to the synthesis of bicyclo[2.1.1]hexanes, providing access to previously challenging substitution patterns, such as functional groups on the bridge positions. nih.gov

Other notable methodologies include:

Decarboxylative Halogenation: A fundamental one-pot transformation that converts readily available carboxylic acids into valuable organic halides, including brominated bicyclic compounds. acs.org This process involves the cleavage of a carbon-carbon bond and trapping the resulting intermediate with a halogen source. acs.org

Diels-Alder Approaches: New methods involving the intermolecular Diels-Alder reaction of previously unsynthesized dienes have enabled the creation of bicyclo[2.2.1]heptane skeletons with two oxy-functionalized bridgehead carbons. nih.gov

Natural Product Derivatization: Enantiopure brominated bicyclic compounds can be accessed from chiral starting materials like camphor (B46023). researchgate.net For example, tetrabromoepifenchone, obtained from the bromination of camphor, serves as a precursor for a variety of functionalized chiral bicyclo[2.2.1]heptane derivatives. researchgate.net

Table 2: Comparison of Synthetic Methodologies for Bicyclic Compounds

MethodologyKey FeaturesSystem
Improved Multistep SynthesisScalable, safer reagents, endoselective Diels-AlderBicyclo[2.2.1]heptane
Organophotoredox CatalysisStereoselective, uses visible light, chiral auxiliariesBicyclo[3.2.0]heptane
Photocatalytic CycloadditionAccess to bridge-functionalized structuresBicyclo[2.1.1]hexane
Decarboxylative HalogenationOne-pot conversion of carboxylic acids to halidesGeneral
Novel Diels-Alder ReactionCreates functionalized bridgehead carbonsBicyclo[2.2.1]heptane

This table summarizes features from various modern synthetic routes. acs.orgmdpi.comnih.govacs.orgnih.gov

Potential for Further Exploration as a Chiral Scaffold

The rigid three-dimensional nature of the bicyclo[2.2.1]heptane framework makes it an ideal chiral scaffold for applications in medicinal chemistry and materials science. acs.org These structures offer a way to orient substituents in well-defined spatial arrangements, which is critical for interacting with biological targets like enzymes and receptors.

Bicyclic scaffolds are increasingly used as bioisosteres—substitutes for other chemical groups with similar physical or chemical properties. Bridgehead-disubstituted bicyclo[1.1.1]pentanes, for example, are frequently employed as replacements for para-substituted benzene (B151609) rings in drug discovery programs. nih.gov The bicyclo[2.2.1]heptane system offers a different geometry that can be exploited for similar purposes.

The utility of these scaffolds is evident in several areas:

Drug Discovery: A functionalized bicyclo[2.2.1]heptane has been identified as a versatile scaffold for divergent drug discovery and for conducting structure-activity relationship (SAR) studies. acs.org

Natural Product Synthesis: Chiral bicyclic building blocks are key intermediates in the total synthesis of complex natural products. For instance, a chiral building block was used to create a 7-azabicyclo[2.2.1]heptan-2-one intermediate for the formal synthesis of both enantiomers of epibatidine (B1211577), a potent analgesic. acs.org

Access to New Chemical Space: The development of methods to functionalize the bridges of bicyclic compounds, in addition to the bridgeheads, opens up opportunities to create molecular designs with substituent patterns that are not accessible with traditional aromatic scaffolds. nih.gov

The potential for this compound and related brominated bicyclics as chiral starting materials is significant. The bromine atom provides a reactive handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups with high stereocontrol, thereby enabling the exploration of new and valuable chemical entities.

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